molecular formula C14H11Cl2NO B182628 2,4-dichloro-N-(3-methylphenyl)benzamide CAS No. 78986-90-0

2,4-dichloro-N-(3-methylphenyl)benzamide

Cat. No.: B182628
CAS No.: 78986-90-0
M. Wt: 280.1 g/mol
InChI Key: BAARZDNNIUDJSO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group attached to a 3-methylphenylamine moiety. The compound’s structure features electron-withdrawing chlorine substituents on the benzoyl ring and a methyl group on the aniline ring, which influence its electronic, steric, and solubility properties.

Properties

CAS No.

78986-90-0

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2,4-dichloro-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18)

InChI Key

BAARZDNNIUDJSO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Other CAS No.

78986-90-0

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Key Trends :

  • Chlorine substituents increase molecular weight and lipophilicity (higher logP), enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy groups (-OCH₃) decrease logP compared to methyl (-CH₃), improving solubility .

Antiparasitic Activity

Compounds 50–55 () were tested against Trypanosoma brucei. Derivatives with aminopropyl side chains (e.g., 50–52) showed superior inhibition (>90% at 10 µM) compared to furan/thiophene analogs (53–54) .

DHFR Inhibition

The 1,3,4-thiadiazole derivative 4 (), synthesized from 2,4-dichloro-N-(trichloroethyl)benzamide, exhibited potent DHFR inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp 21, Ser 59, and Tyr 22. This surpasses reference compounds lacking the thiadiazole moiety .

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